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molecular formula C13H16BNO3 B1303769 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 380430-64-8

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1303769
M. Wt: 245.08 g/mol
InChI Key: RHKRIDVZGAXYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302989B2

Procedure details

HCl (1.55 g, 8.03 mmol) was suspended in dimethylformamide (30 ml) and treated with triisopropylethylamine (4.21 ml, 24.08 mmol). After stirring for 20 minutes, the mixture was cooled to −15° C. 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.028 g, 8.03 mmol) was dissolved in 10 ml tetrahydrofuran and added via syringe over 10 minutes. The mixture was allowed to warm to room temperature, and it was stirred for 3 hours and concentrated under a stream of nitrogen to minimal volume. The residue was diluted with cold water to give a turbid mixture which was filtered with water washes to provide the title compound after drying.
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
triisopropylethylamine
Quantity
4.21 mL
Type
reactant
Reaction Step Two
Quantity
2.028 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([C:5](C(C)C)([CH:8]([CH3:10])C)[CH2:6][NH2:7])([CH3:4])[CH3:3].[N:14](C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=C=O>CN(C)C=O.O1CCCC1>[CH2:6]1[C:5]2[CH:8]=[CH:10][N:14]=[CH:4][C:2]=2[CH2:3][NH:7]1

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
Cl
Step Two
Name
triisopropylethylamine
Quantity
4.21 mL
Type
reactant
Smiles
C(C)(C)C(CN)(C(C)C)C(C)C
Step Three
Name
Quantity
2.028 g
Type
reactant
Smiles
N(=C=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added via syringe over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
it was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a stream of nitrogen to minimal volume
ADDITION
Type
ADDITION
Details
The residue was diluted with cold water
CUSTOM
Type
CUSTOM
Details
to give a turbid mixture which
FILTRATION
Type
FILTRATION
Details
was filtered with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1NCC=2C=NC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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